3H-spiro[2-benzofuran-1,1'-cyclobutan]-5-ol
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Overview
Description
3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a benzofuran moiety fused to a cyclobutane ring
Mechanism of Action
Target of Action
Similar compounds have shown antibacterial properties , suggesting potential targets could be bacterial cells or specific enzymes within these cells.
Mode of Action
It’s worth noting that similar compounds have demonstrated antibacterial properties , which could suggest that they interfere with bacterial cell functions or disrupt essential biochemical processes.
Result of Action
Related compounds have shown antibacterial activity , indicating that they may inhibit bacterial growth or kill bacteria directly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol typically involves a multi-step process. One common method is the catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method uses a catalysis system of copper (II) and bisoxazoline (BOX) to efficiently construct the spirocyclic structure with high enantioselectivity and diastereoselectivity . Another approach involves the formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by boron trifluoride diethyl etherate (BF3·Et2O), yielding the desired spirocyclic product in high yields .
Industrial Production Methods
Industrial production of 3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol is less common due to the complexity of the synthesis and the need for specialized catalysts and reaction conditions. advancements in catalytic processes and scalable synthetic methods may facilitate its production in the future.
Chemical Reactions Analysis
Types of Reactions
3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique mechanical and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3H-spiro[2-benzofuran-1,3’-piperidine]
- 3H-spiro[2-benzofuran-1,3’-pyrrolidine]
- 3H-spiro[1-benzofuran-2,1’-cyclohexane]
Uniqueness
3H-spiro[2-benzofuran-1,1’-cyclobutan]-5-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different spatial arrangement and electronic distribution, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
1823871-89-1 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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